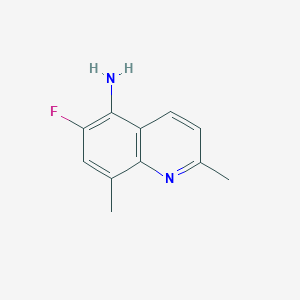

6-Fluoro-2,8-dimethylquinolin-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11FN2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

6-fluoro-2,8-dimethylquinolin-5-amine |

InChI |

InChI=1S/C11H11FN2/c1-6-5-9(12)10(13)8-4-3-7(2)14-11(6)8/h3-5H,13H2,1-2H3 |

InChI Key |

CBOPRQBOEZNSKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(C=C2C)F)N |

Origin of Product |

United States |

Biological Activities and Molecular Mechanisms of Quinoline 5 Amine Derivatives

In Vitro Efficacy in Biological Systems

Quinoline-5-amine derivatives have demonstrated a broad spectrum of biological activities in laboratory settings, including anti-proliferative effects against cancer cells, antibacterial activity against various microbial strains, antifungal properties against pathogenic fungi, and promising results in preclinical antimalarial studies.

Anti-proliferative Activity against Cancer Cell Lines

A number of quinoline (B57606) derivatives have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines. These studies have revealed that certain structural modifications to the quinoline ring can lead to potent anti-proliferative effects.

For instance, a series of 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated notable activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines. mdpi.com In contrast, methylation of the 8-hydroxyl group generally resulted in a significant loss of activity. mdpi.com Another study described the synthesis of di- and trimeric quinoline derivatives and reported their in vitro anti-proliferative activities toward a human fibroblast primary culture and two human solid cancer cell lines, MCF-7 (breast adenocarcinoma) and PA-1 (ovarian teratocarcinoma). nih.gov

Furthermore, novel quinoline derivatives have been investigated as tubulin polymerization inhibitors, a mechanism known to be effective in cancer chemotherapy. rsc.org A series of these compounds exhibited moderate to high cytotoxic effects against a panel of 60 cancer cell lines. rsc.org Specifically, certain derivatives showed significant growth inhibition percentages against non-small cell lung cancer and various leukemia and breast cancer cell lines. rsc.org The anti-proliferative activity of 4-amino, 7-substituted-quinoline derivatives has also been highlighted, with some compounds showing improved activity against the MCF-7 breast cancer cell line when compared to the standard drug doxorubicin.

Table 1: Anti-proliferative Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline-5-sulfonamides | C-32, A549 | Active (specific values varied among derivatives) | mdpi.com |

| Di- and trimeric quinolines | MCF-7, PA-1 | Data reported in original study | nih.gov |

| Pyridinethione derivative 5c | Non-small cell lung cancer (HOP-92) | GI value of 77.38% | rsc.org |

| 4-Amino, 7-substituted-quinolines | MCF-7 | Improved activity vs. doxorubicin | |

| 2-Amino substituted benzimidazo [1,2-a] quinolines | Colon, lung, and breast carcinoma | Strongest anti-proliferative activity among tested series | globalresearchonline.net |

Antibacterial Spectrum and Potency against Microbial Strains

Quinoline derivatives have a long history as antibacterial agents, and recent research continues to explore novel derivatives with broad-spectrum activity. Studies have evaluated these compounds against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

One study reported the development of quinoline derivatives with potent activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.gov A quinolone-coupled hybrid, in particular, demonstrated significant effects against most of the tested Gram-positive and Gram-negative strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.govsemanticscholar.org Another investigation into novel amino acid derivatives of quinolines found that while many showed weak or no antibacterial effect, one compound revealed moderate and equipotent activity against all tested bacteria with a MIC of 0.62 mg/mL. mdpi.com

Furthermore, a series of quinoline-based hydroxyimidazolium hybrids exhibited promising antibacterial activity, with one compound showing potent anti-staphylococcal action with a MIC value of 2 µg/mL. mdpi.com Research has also highlighted quinoline derivatives with excellent antibacterial activity against E. coli, with MIC values of 6.25-3.125 nmol/mL, which is more potent than the reference drugs amoxicillin (B794) and ciprofloxacin (B1669076). biointerfaceresearch.com

Table 2: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | MIC | Reference |

|---|---|---|---|

| Quinolone coupled hybrid 5d | Gram-positive and Gram-negative strains | 0.125–8 µg/mL | nih.govsemanticscholar.org |

| Amino acid quinoline derivative 3a | E. coli, S. aureus, P. aeruginosa, B. subtilis | 0.62 mg/mL | mdpi.com |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 µg/mL | mdpi.com |

| Dihydrotriazine- substituted quinolines | Gram-positive and Gram-negative strains | 2 µg/mL | biointerfaceresearch.com |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | B. cereus, Staphylococcus, Pseudomonas, E. coli | 3.12-50 µg/mL | tandfonline.com |

Antifungal Properties against Pathogenic Fungi

The potential of quinoline derivatives as antifungal agents has also been an area of active investigation. These compounds have been tested against a variety of pathogenic fungi, including yeasts and filamentous fungi.

A study evaluating the antifungal profile of several quinoline derivatives against Candida spp. and dermatophyte strains found that the compounds exhibited selective antifungal action. nih.gov Some derivatives were active only against yeasts, with MICs ranging from 25–50 μg/mL, while another was effective only against filamentous fungi, with MICs of 12.5–25 μg/mL. nih.gov Another study on quinoline-based hydroxyimidazolium hybrids showed that two compounds had remarkable antifungal activity against Cryptococcus neoformans with a MIC value of 15.6 µg/mL. mdpi.com

Inspired by the natural alkaloid quinine, a series of quinoline derivatives were synthesized and evaluated for their antifungal activity against phytopathogenic fungi. nih.gov One compound, in particular, displayed the most potent activity, with EC50 values of 0.52 and 0.50 µg/mL against Sclerotinia sclerotiorum and Botrytis cinerea, respectively, which was more potent than the commercial fungicides azoxystrobin (B1666510) and 8-hydroxyquinoline (B1678124). nih.gov Preliminary mechanism studies suggested that this compound may cause abnormal morphology of cell membranes, leading to increased permeability and release of cellular contents. nih.gov

Table 3: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Fungal Strain(s) | MIC/EC50 | Reference |

|---|---|---|---|

| Quinoline derivative 2 & 3 | Candida spp. | 25–50 μg/mL (MIC) | nih.gov |

| Quinoline derivative 5 | Dermatophyte strains | 12.5–25 μg/mL (MIC) | nih.gov |

| Quinoline-based hydroxyimidazolium hybrid 7c & 7d | Cryptococcus neoformans | 15.6 µg/mL (MIC) | mdpi.com |

| Quinine-inspired quinoline derivative Ac12 | S. sclerotiorum, B. cinerea | 0.52 & 0.50 µg/mL (EC50) | nih.gov |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active (specific values in study) | tandfonline.com |

Preclinical Antimalarial Investigations

Quinoline-based compounds, such as chloroquine (B1663885) and quinine, have been cornerstone treatments for malaria for decades. Research continues to explore new quinoline derivatives to combat the growing problem of drug-resistant malaria.

A series of novel dihydropyrimidine (B8664642) derivatives bearing a quinolinyl residue were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. mdpi.com The IC50 values for these compounds ranged from 0.014 to 15.87 μg/mL, with four compounds classified as highly active compared to chloroquine. mdpi.com Another study on new analogues of quinolinyl thiourea (B124793) identified a compound with a substantial inhibitory IC50 value of 1.2 µM against a chloroquine-resistant strain of P. falciparum. rsc.org

The synthesis of quinoline-pyrazolopyridine hybrids has also yielded compounds with good anti-malarial activity, with EC50 values ranging from 1.921 to 2.916 µg/ml. nih.gov Furthermore, a study of quinoline derivatives combined with sulfonamide or hydrazine/hydrazide groups found that the latter were less cytotoxic and more active against both chloroquine-sensitive and -resistant P. falciparum strains. nih.gov

Table 4: Antimalarial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Plasmodium Strain | IC50/EC50 | Reference |

|---|---|---|---|

| Dihydropyrimidine-quinoline hybrids | P. falciparum | 0.014–15.87 μg/mL (IC50) | mdpi.com |

| Quinolinyl thiourea analogue | Chloroquine-resistant P. falciparum | 1.2 µM (IC50) | rsc.org |

| Quinoline-pyrazolopyridine hybrids | Chloroquine-sensitive 3D7 strain of P. falciparum | 1.921-2.916 µg/ml (EC50) | nih.gov |

| Hydrazine/hydrazide-quinoline derivatives | Chloroquine-sensitive and -resistant P. falciparum | High Selectivity Index reported | nih.gov |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | P. falciparum 3D7 strain | 0.62 µg mL−1 (IC50) | rsc.org |

Elucidation of Molecular Targets and Mechanisms of Action

Understanding the molecular targets and mechanisms of action of quinoline-5-amine derivatives is crucial for the rational design of more effective and selective therapeutic agents. A primary mechanism of action for the antibacterial effects of many quinoline derivatives is the inhibition of bacterial type II topoisomerases.

Interaction with Bacterial DNA Gyrase and Topoisomerase IV

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, repair, and recombination, making them attractive targets for antibacterial drugs. drugbank.com Quinolones, a major class of antibiotics, function by inhibiting these enzymes. nih.gov

The key event in the action of quinolones is the reversible trapping of a complex between the enzyme (either DNA gyrase or topoisomerase IV) and DNA. drugbank.com This leads to a rapid and reversible inhibition of DNA synthesis, which in turn halts bacterial growth. researchgate.net At higher concentrations, this interaction results in the release of double-strand DNA breaks from the trapped complexes, leading to cell death. researchgate.net

Molecular docking studies have suggested that certain quinoline derivatives can target both bacterial LptA and Topoisomerase IV proteins, contributing to their broad-spectrum antibacterial effects. nih.gov The development of novel quinoline derivatives that act as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV has been a focus of research, leading to compounds with potent in vitro and in vivo antibacterial activity. nih.gov In many Gram-negative bacteria, resistance to quinolones often arises from mutations in the gyrase A protein, while in some Gram-positive bacteria, primary resistance is associated with changes in topoisomerase IV. drugbank.com Studies on Mycoplasma hyorhinis have suggested that topoisomerase IV may be the primary target of fluoroquinolones in this species, with initial mutations occurring in the ParC subunit. mdpi.com

Modulation of Penicillin-Binding Proteins (PBP2a)

There is no research available that investigates the modulation of Penicillin-Binding Protein 2a (PBP2a) by 6-Fluoro-2,8-dimethylquinolin-5-amine. PBP2a is a key enzyme in bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), that confers resistance to β-lactam antibiotics. Research in this area would typically involve assays to determine if the compound can inhibit or otherwise modulate the activity of PBP2a, potentially restoring the efficacy of β-lactam antibiotics.

Enzyme Inhibition Studies (e.g., NAD(P)H:quinone oxidoreductase 1, Methionine S-adenosyltransferase-2)

No studies have been published on the inhibitory effects of 6-Fluoro-2,8-dimethylquinolin-5-amine on enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) or Methionine S-adenosyltransferase-2 (MAT2A).

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic enzyme that plays a role in detoxification and protecting cells from oxidative stress. Inhibition studies would assess the compound's ability to block NQO1 activity, which could have implications in cancer therapy and other diseases.

Methionine S-adenosyltransferase-2 (MAT2A) is an enzyme crucial for the production of S-adenosylmethionine, a universal methyl group donor. Investigating the inhibitory potential of a compound against MAT2A is relevant for exploring new treatments for conditions like liver disease and certain types of cancer.

Receptor Agonist/Antagonist Activity (e.g., Purinergic P2Y2 Receptors)

There is no available data on the agonist or antagonist activity of 6-Fluoro-2,8-dimethylquinolin-5-amine at Purinergic P2Y2 Receptors. These receptors are involved in a variety of physiological processes, including inflammation, ion transport, and cell proliferation. Studies in this area would typically involve binding assays and functional assays to determine if the compound can activate or block the receptor, which could indicate its therapeutic potential for a range of conditions.

Structure Activity Relationship Sar Studies of Fluoro Dimethylquinolin 5 Amines

Positional and Stereochemical Effects of Fluoro Substitution on Biological Activity

Fluorine substitution on the benzene (B151609) ring of the quinoline (B57606) system has been a key strategy in the development of various therapeutic agents. acs.org Specifically, the presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class of antibiotics, where it greatly enhances antibacterial activity. rjptonline.org In the context of anticancer agents, studies on fluorinated quinoline derivatives have shown that substitutions at the meta (C-6 or C-8) and para (C-7) positions of the phenyl ring are often optimal for enhancing activity. acs.orgacs.org For instance, a comparative study of fluorinated quinoline analogues against triple-negative breast cancer cell lines demonstrated that compounds with a single fluorine atom at the meta or para position exhibited significant and nearly identical potency. acs.org

Table 1: Effect of Fluorine Position on Anticancer Activity of Quinoline Analogs

| Compound Position of -F | Relative Potency | Cell Line Example |

|---|---|---|

| meta (e.g., C-6) | High | MDA-MB-468 |

| para (e.g., C-7) | High | MDA-MB-468 |

| ortho, para | Reduced | MDA-MB-468 |

| meta, para | High | MDA-MB-468 |

Data compiled from studies on various fluorinated quinoline derivatives. acs.org

Influence of Methyl Substituents at the C2 and C8 Positions on Quinoline Activity

The placement of methyl groups on the quinoline ring can have a substantial impact on the molecule's pharmacological profile. These effects can be attributed to both steric and electronic factors.

A methyl group at the C2 position can introduce steric hindrance, which may either enhance or diminish biological activity depending on the specific target. nih.gov In some cases, this steric bulk can promote a more favorable binding conformation or prevent unwanted metabolism. Conversely, it could also hinder the molecule from fitting into the active site of a target enzyme or receptor. nih.gov For instance, studies on quinoline compounds targeting ATP synthase found that bulky, hydrophobic groups at the C2 position contributed to greater inhibitory effects. acs.org

Substituents at the C8 position have been shown to be particularly sensitive in modulating the activity of certain quinoline classes. In the context of 4-aminoquinoline (B48711) antimalarials, the introduction of a methyl group at the C8 position has been reported to cause a complete loss of activity. youtube.comyoutube.com This suggests that the C8 position may be involved in a critical interaction with the biological target or that substitution at this position leads to an unfavorable conformational change. However, in other contexts, such as 8-hydroxyquinoline (B1678124) derivatives acting as carbonic anhydrase inhibitors, substitution on the 8-position group (e.g., methylation of the hydroxyl) can lead to a significant increase in potency. nih.gov

Table 2: General Influence of C2 and C8-Methyl Groups in Quinoline Scaffolds

| Position | Substituent | General Effect on Activity | Rationale |

|---|---|---|---|

| C2 | Methyl | Varies with target | Steric hindrance, increased hydrophobicity. nih.govacs.org |

Role of the C5-Amine Moiety in Ligand-Target Interactions and Efficacy

The position of an amino group on the quinoline nucleus is a well-established determinant of biological activity, with 4-amino and 8-aminoquinolines being prominent classes of antimalarial drugs. youtube.comwho.int An amine at the C5 position is less common but can be expected to play a significant role in mediating interactions with biological targets.

An amino group is a versatile functional group that can act as both a hydrogen bond donor and acceptor, allowing it to form strong connections with amino acid residues like aspartate, glutamate, or serine within a protein's active site. The C5-amine moiety can serve as a key anchoring point for the ligand, stabilizing the ligand-target complex. Studies on 4,6-diaminoquinolines have shown their ability to inhibit C5a receptor binding, highlighting the importance of amino groups in specific receptor interactions. nih.gov

Furthermore, the C5-amine can serve as a strategic attachment point for side chains or other functional groups, allowing for the synthesis of derivatives with modified properties. nih.gov The basicity of the amine is also a crucial factor, as it will be protonated at physiological pH, allowing it to form ionic bonds (salt bridges) with negatively charged residues like aspartate or glutamate, which are common in enzyme active sites. nih.gov The introduction of a substituent on the C5-amino group, for example, creating an N-methylpicolinamide, has been used to develop potent kinase inhibitors. nih.gov

Impact of Further Substitutions or Modifications on the Quinoline Ring System

Beyond the core substitutions of the 6-fluoro, 2,8-dimethyl, and 5-amino groups, further modifications to the quinoline ring system offer a pathway to refine and enhance biological activity. The electronic and steric properties of additional substituents can fine-tune the molecule's interaction with its target and alter its pharmacokinetic profile. brieflands.com

Introducing electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy (B1213986), hydroxyl) can modulate the electron density of the aromatic system, which can influence stacking interactions (like π-π stacking) with aromatic amino acid residues in the target protein. ijrpr.com For example, the presence of an electron-donating methoxy group at the C-2 position enhanced the antimalarial activity of a quinoline-imidazole hybrid. rsc.org

The addition of bulky or extended functional groups can be used to probe for additional binding pockets within the target site. Fusing other heterocyclic rings, such as piperidine, pyrrole, or pyrimidine, to the quinoline scaffold has been a successful strategy in developing potent anticancer agents. biointerfaceresearch.com The addition of bulky aryl groups at the C2 and C4 positions has been shown to enhance the anticancer and antimicrobial activities of quinoline derivatives. austinpublishinggroup.com However, such modifications can also lead to a loss of activity if the added group creates steric clashes or unfavorably alters the compound's solubility or lipophilicity. nih.gov Ultimately, a systematic exploration of diverse substituents is essential for optimizing the therapeutic potential of the 6-Fluoro-2,8-dimethylquinolin-5-amine scaffold.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a lens into the electronic landscape of a compound, offering predictions of its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a variety of chemical properties. For quinoline derivatives, DFT is employed to optimize the molecular geometry, calculate energies, and derive electronic properties that are crucial for understanding reactivity.

In studies of novel quinoline derivatives, DFT calculations are used to determine parameters such as dipole moments and HOMO-LUMO energy gaps. mdpi.comresearchgate.net These calculations help in understanding the molecule's stability and chemical reactivity. For instance, a smaller HOMO-LUMO gap generally suggests a higher reactivity of the molecule. researchgate.net DFT-based structural optimization is a standard procedure to theoretically estimate these properties for newly designed compounds. nih.gov

Analysis of Frontier Molecular Orbitals and Electrostatic Potential Surfaces

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's ability to donate or accept electrons. The energy and spatial distribution of these orbitals dictate the molecule's reactivity in chemical reactions. Analysis of HOMO and LUMO helps to identify the centers of reactivity within the quinoline scaffold. researchgate.net The energy gap between HOMO and LUMO is a key parameter that correlates with chemical reactivity and stability. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is another crucial output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of a molecule, visualizing the charge distribution. The MEP surface helps in identifying the electrophilic and nucleophilic sites, which are essential for understanding intermolecular interactions, such as those between a drug molecule and its biological target. mdpi.comresearchgate.net For example, MEP analysis can reveal the regions prone to electrostatic interactions, which is vital for predicting how a ligand might bind to a protein.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful tools for predicting how a small molecule, or ligand, interacts with a macromolecular target, such as a protein or DNA. These techniques are central to rational drug design and help in prioritizing compounds for synthesis and biological evaluation.

Prediction of Ligand-Protein Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. This approach is widely used in the study of quinoline derivatives to understand their interactions with various biological targets, such as enzymes and receptors. mdpi.com

Docking studies can reveal crucial interactions, like hydrogen bonds and π-π stacking, between the ligand and key amino acid residues in the active site. nih.gov For instance, in the development of quinoline-based EGFR inhibitors, molecular docking can show how the molecule fits into the active site and interacts with key residues. mdpi.com The docking score, typically expressed in kcal/mol, provides a computational estimate of the binding affinity, with more negative values indicating stronger interactions. nih.gov

Table 1: Illustrative Docking Scores of Quinoline Derivatives against Various Protein Targets

| Compound Class | Protein Target | Illustrative Docking Score (kcal/mol) | Key Interactions Noted |

| Quinoline-pyrimidine hybrid | HIV Reverse Transcriptase | -10.67 | Hydrogen bonding, π-π stacking |

| Fluorinated Quinoline | VEGFR2 | -9.887 | Interaction with key active site residues |

| Desfluoroquinolone-sulfonamide | DNA Gyrase | (Not specified) | Stable binding modes |

| Quinoline-3-carboxamide | ATM Kinase | (Not specified) | Analysis of protein-ligand stability |

This table is illustrative and compiled from data on various quinoline derivatives to demonstrate the application of docking studies. The specific values are from cited research on those derivatives and not on 6-Fluoro-2,8-dimethylquinolin-5-amine.

Computational Insights into Resistance Mechanisms

Computational methods are instrumental in understanding the mechanisms of drug resistance. Resistance often arises from mutations in the target protein, which can alter the binding affinity of a drug. mdpi.com For fluoroquinolones, a major class of quinoline derivatives, resistance is frequently linked to mutations in the Quinolone Resistance-Determining Region (QRDR) of target enzymes like DNA gyrase and topoisomerase IV. mdpi.comnih.gov

Molecular docking and molecular dynamics (MD) simulations can be used to compare the binding of a quinoline derivative to both the wild-type and mutant forms of a target enzyme. nih.gov These simulations can elucidate how specific mutations lead to a decrease in binding affinity, thereby conferring resistance. For example, studies have shown that mutations in residues that form a water-metal bridge between the enzyme and the drug can lead to resistance. mdpi.com By simulating these changes, researchers can gain insights that guide the design of new derivatives capable of overcoming existing resistance mechanisms. MD simulations further help in establishing the stability of the ligand-protein interactions over time. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov

For quinoline derivatives, 2D and 3D-QSAR models have been successfully developed to guide the design of more potent analogs for various applications, including as antimalarial, anticancer, and antituberculosis agents. nih.govnih.gov These models are built using a set of molecules with known activities (a training set) and then validated using an independent set of molecules (a test set).

The statistical significance of a QSAR model is assessed by parameters like the square of the correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A high predictive ability is crucial for a reliable QSAR model. nih.gov The outputs of 3D-QSAR studies, such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), are often visualized as contour maps. These maps highlight the regions around the molecule where modifications to steric, electrostatic, or other fields would likely lead to an increase or decrease in biological activity. ucm.es

Table 2: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description | Desirable Value |

| r² (Coefficient of determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | > 0.5 for good internal validation ucm.es |

| pred_r² or r²_test (Predictive r² for external test set) | Measures the model's ability to predict the activity of an external set of compounds. | > 0.6 for good external prediction ucm.es |

This table provides a general overview of parameters used in QSAR studies.

These computational approaches provide a powerful framework for the investigation of novel quinoline compounds like 6-Fluoro-2,8-dimethylquinolin-5-amine, enabling a rational, structure-based approach to drug discovery and development.

Computational and Theoretical Studies in Support of Quinoline Research

Development of Predictive Models for Biological Activity

In the field of medicinal chemistry, the development of predictive computational models is a cornerstone for accelerating drug discovery. For quinoline (B57606) derivatives, these models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding the complex interplay between a molecule's structure and its biological activity. jocpr.comwikipedia.org These mathematical models establish a correlation between the physicochemical properties or structural features of a series of compounds and their pharmacological effects. jocpr.comneliti.com This approach significantly reduces the time and cost associated with the synthesis and testing of new potential drugs by prioritizing compounds with a higher likelihood of success. mdpi.com

Predictive modeling for quinoline derivatives has been extensively applied to various therapeutic areas, including the development of agents to combat malaria, cancer, and fungal infections. neliti.comucm.esmdpi.com These studies employ a range of QSAR techniques, from 2D-QSAR, which considers topological descriptors, to more sophisticated 3D-QSAR methods. mdpi.comucm.es

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful. mdpi.comnih.gov These methods evaluate the steric and electrostatic fields of a set of aligned molecules, providing a three-dimensional map of where structural modifications are likely to enhance or diminish biological activity. mdpi.comjmaterenvironsci.com For instance, CoMFA calculates steric and electrostatic properties based on Lennard-Jones and Coulomb potentials, respectively. mdpi.com CoMSIA expands on this by including additional descriptors for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.govresearchgate.net

The reliability of these predictive models is assessed through rigorous statistical validation. orientjchem.org Key metrics include the coefficient of determination (R²) for the training set, the cross-validated correlation coefficient (q² or Q²), and the predictive ability for an external test set (r²_test). ucm.esmdpi.com A high q² value (typically > 0.5) indicates good internal consistency and predictive power of the model. ucm.esnih.gov

Recent research on quinoline derivatives has produced several robust QSAR models. In one study focusing on antimalarial activity against Plasmodium falciparum, researchers developed 2D-QSAR, CoMFA, and CoMSIA models based on a large dataset of 349 compounds. mdpi.comucm.esnih.gov The resulting models demonstrated excellent predictive capabilities, as shown in the table below. ucm.esnih.gov

Table 1: Statistical Validation of QSAR Models for Antimalarial Quinoline Derivatives

| Model | q² (Cross-validated) | r²_test (Predictive) | MAE (Mean Absolute Error) |

|---|---|---|---|

| CoMFA | Not Reported | 0.878 | 1.2803 |

| CoMSIA | Not Reported | 0.876 | 0.7006 |

| 2D-QSAR | Not Reported | 0.845 | 0.4849 |

Data sourced from a study on 349 quinoline derivatives against P. falciparum. ucm.esnih.gov

Similarly, 3D-QSAR models have been successfully applied to identify novel quinoline derivatives as potential anticancer agents. mdpi.com A study on 33 quinoline analogues as inhibitors of gastric cancer cell lines yielded a CoMFA model with strong predictive power, facilitating the identification of key structural features that influence bioactivity. mdpi.com

Table 2: Statistical Validation of a CoMFA Model for Anticancer Quinoline Derivatives

| Model Parameter | Value |

|---|---|

| q² (Cross-validated Correlation Coefficient) | 0.625 |

| R² (Coefficient of Determination) | 0.913 |

Data from a 3D-QSAR study on 33 quinoline derivatives as anticancer agents. mdpi.com

Furthermore, computational studies on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a target for anticancer drugs, have also yielded statistically significant CoMFA and CoMSIA models. mdpi.com These models provided insights that guided the design of new derivatives with potentially higher activity. mdpi.com

Table 3: Predictive Power of 3D-QSAR Models for Tetrahydroquinoline-based LSD1 Inhibitors

| Model | q² (Cross-validated) | R²_pred (Predictive) |

|---|---|---|

| CoMFA | 0.778 | 0.709 |

| CoMSIA | 0.764 | 0.713 |

Results from a study on 40 tetrahydroquinoline derivative inhibitors targeting LSD1. mdpi.com

These examples underscore the critical role of computational and theoretical studies in modern drug discovery. By creating and validating predictive models, researchers can effectively screen virtual libraries of compounds, analyze structure-activity relationships, and rationally design novel quinoline derivatives with enhanced therapeutic potential. jocpr.comnih.gov

Future Directions and Emerging Research Perspectives for 6 Fluoro 2,8 Dimethylquinolin 5 Amine

Rational Design of Next-Generation Quinoline (B57606) Analogs

The rational design of new analogs based on the 6-Fluoro-2,8-dimethylquinolin-5-amine scaffold is a critical step in optimizing its potential therapeutic properties. This process involves systematic modifications of the molecule to enhance potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies will be fundamental to this effort, guiding the chemical modifications necessary to improve biological activity. nih.gov

Key strategies for analog design would include:

Modification of the 5-amino group: The amine functionality is a prime site for substitution to explore interactions with target proteins. Introducing a variety of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties, could significantly impact binding affinity and selectivity.

Alterations to the methyl groups: The methyl groups at the 2- and 8-positions influence the molecule's steric and electronic properties. Replacing them with other alkyl groups or functional groups could modulate activity and metabolic stability.

Bioisosteric replacement: The fluorine atom at the 6-position is crucial for modulating physicochemical properties such as lipophilicity and metabolic stability. Exploring the replacement of fluorine with other halogen atoms or functional groups like a cyano or trifluoromethyl group could lead to improved drug-like properties.

These design principles, guided by SAR analysis, will enable the creation of a library of next-generation analogs with potentially superior therapeutic profiles. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the specific biological activities of 6-Fluoro-2,8-dimethylquinolin-5-amine are not yet fully elucidated, the broader quinoline class of compounds has demonstrated a wide range of pharmacological effects. This suggests that the compound and its future analogs could be investigated for several novel therapeutic applications.

Research on structurally related compounds provides a roadmap for exploring potential biological targets:

Anticancer Activity: Substituted tetrahydroquinolines have shown antiproliferative effects, and related heterocyclic compounds are known to target key cancer-related proteins such as Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netsemanticscholar.orgresearchgate.net Future studies could assess the efficacy of 6-Fluoro-2,8-dimethylquinolin-5-amine derivatives against various cancer cell lines.

Antimicrobial Agents: Fluoroquinolones are a well-established class of antibiotics. researchgate.net Investigating the activity of this compound against bacterial and fungal pathogens, including drug-resistant strains of Mycobacterium tuberculosis, could open new avenues for infectious disease treatment. nih.gov

Epigenetic Regulation: Certain nitrogen-containing heterocyclic compounds act as inhibitors of epigenetic enzymes like Lysine Specific Demethylase 1 (LSD1), which are promising targets in oncology. nih.gov

Metabolic and Neurodegenerative Diseases: Research into similar scaffolds has indicated potential activity against enzymes like β-glucosidase, relevant for diabetes, and targets associated with neurodegenerative conditions. nih.govnih.gov

The table below summarizes potential biological targets and the corresponding therapeutic areas for investigation.

| Potential Biological Target | Therapeutic Area |

| Cyclin-Dependent Kinases (CDK4/6) | Oncology |

| Epidermal Growth Factor Receptor (EGFR) | Oncology |

| Lysine Specific Demethylase 1 (LSD1) | Oncology |

| DNA Gyrase / Topoisomerase IV | Infectious Diseases (Antibacterial) |

| Mycobacterium tuberculosis enzymes (e.g., DHFR, MtPanK) | Infectious Diseases (Anti-tubercular) |

| β-Glucosidase | Metabolic Disorders (Diabetes) |

| Acetylcholinesterase (AChE) | Neurodegenerative Diseases |

Advancements in Sustainable Synthesis of Complex Quinoline Derivatives

The efficient and environmentally friendly synthesis of complex quinoline derivatives is crucial for facilitating further research and development. Modern synthetic organic chemistry offers several strategies to achieve this, moving beyond traditional methods toward more sustainable and versatile approaches.

Future synthetic research could focus on:

Catalytic Methods: The use of transition-metal catalysts can enable highly selective and efficient reactions. For instance, metal-catalyzed asymmetric transfer hydrogenation has been successfully used for the synthesis of chiral amino-tetrahydroquinolines, a strategy that could be adapted to produce enantiomerically pure derivatives of 6-Fluoro-2,8-dimethylquinolin-5-amine. mdpi.com

Novel Building Blocks: Employing advanced starting materials, such as 2-fluoromalonic acid, can streamline the construction of the fluorinated quinoline core through efficient tandem chlorination-cyclisation processes. researchgate.net

Green Chemistry Principles: The integration of green chemistry principles, such as using safer solvents, reducing energy consumption, and minimizing derivative use, will be essential for developing environmentally sustainable synthetic pathways. researchgate.net This includes exploring novel catalytic methods for C-F bond functionalization, such as hydrodefluorination, to create diverse analogs. researchgate.net

Integration of In Silico Methods for Accelerated Drug Discovery and Optimization

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, offering the ability to predict molecular properties and guide experimental work, thereby saving significant time and resources. The integration of these in silico methods will be paramount for accelerating the development of drugs based on the 6-Fluoro-2,8-dimethylquinolin-5-amine scaffold.

Key computational approaches include:

Molecular Docking: This technique can be used to predict how analogs of 6-Fluoro-2,8-dimethylquinolin-5-amine bind to the active sites of potential biological targets identified in section 6.2. Docking studies can help prioritize which compounds to synthesize and test, based on their predicted binding affinity and mode of interaction. researchgate.netnih.govresearchgate.net

ADME/T Prediction: Computational models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds. researchgate.net This early-stage assessment helps to identify candidates with favorable drug-like properties and flag potential liabilities before committing to costly synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net Once an initial set of active analogs is identified, QSAR can guide the design of more potent molecules.

Density Functional Theory (DFT): DFT calculations provide deep insights into the electronic structure, reactivity, and thermodynamic properties of a molecule. researchgate.netnih.gov This information can help rationalize observed biological activities and guide the design of new analogs with optimized electronic characteristics for target interaction.

The following table outlines the application of various in silico methods in the drug discovery pipeline for 6-Fluoro-2,8-dimethylquinolin-5-amine.

| In Silico Method | Application in Drug Discovery |

| Molecular Docking | Target identification, binding affinity prediction, lead prioritization. nih.govnih.gov |

| ADME/T Prediction | Early assessment of drug-likeness, toxicity, and pharmacokinetic properties. researchgate.net |

| QSAR | Guiding lead optimization by correlating chemical structure with biological activity. researchgate.net |

| DFT Calculations | Understanding electronic properties, molecular reactivity, and interaction mechanisms. researchgate.netnih.gov |

By systematically pursuing these future directions, the scientific community can harness the potential of 6-Fluoro-2,8-dimethylquinolin-5-amine as a valuable starting point for the development of novel and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluoro-2,8-dimethylquinolin-5-amine, and what challenges arise during fluorination?

- Methodological Answer : The synthesis of quinoline derivatives often involves cyclization of substituted aniline precursors. For example, 2,8-dimethylquinolin-5-amine analogs are synthesized via condensation of substituted acetylacetones with nitroanilines under acidic conditions, followed by reduction of nitro groups to amines . Fluorination at the 6-position typically requires halogen exchange (e.g., using KF in polar aprotic solvents) or electrophilic fluorinating agents (e.g., Selectfluor®). Key challenges include controlling regioselectivity during fluorination and minimizing side reactions such as dealkylation. Purification often requires column chromatography or recrystallization due to the compound’s moderate solubility in common solvents .

Q. How can spectroscopic techniques (NMR, UV-Vis) characterize 6-Fluoro-2,8-dimethylquinolin-5-amine’s electronic structure?

- Methodological Answer :

- NMR : and NMR can resolve methyl groups (δ 2.5–3.0 ppm for CH) and fluorine coupling patterns. NMR (δ -110 to -120 ppm) confirms fluorine substitution .

- UV-Vis : The quinoline core exhibits strong absorption at ~286 nm (π→π* transitions), with fluorine substitution causing a slight hypsochromic shift due to electron-withdrawing effects. Solvatochromism studies in polar solvents (e.g., DMSO vs. hexane) can reveal intramolecular charge transfer interactions .

Advanced Research Questions

Q. How does fluorination at the 6-position influence the compound’s electronic properties and binding affinity in biological systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) show that fluorine’s electronegativity increases the electron deficiency of the quinoline ring, enhancing interactions with electron-rich biological targets (e.g., tau protein in neurodegenerative diseases). Comparative studies with non-fluorinated analogs reveal improved binding affinity (ΔG ~2–3 kcal/mol) due to stronger dipole interactions and hydrogen bonding .

Q. What strategies resolve contradictions in reported bioactivity data for 6-Fluoro-2,8-dimethylquinolin-5-amine derivatives?

- Methodological Answer : Discrepancies in IC values or binding kinetics may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in synthesized batches. Researchers should:

- Validate purity via HPLC (≥98%) and mass spectrometry.

- Perform dose-response curves under standardized buffer conditions.

- Use computational docking (e.g., AutoDock Vina) to compare binding modes across studies and identify critical residues (e.g., Lys-369 in tau protein) .

Q. How can DFT-guided design optimize the compound’s pharmacokinetic properties (e.g., blood-brain barrier penetration)?

- Methodological Answer :

- Calculate partition coefficients (LogP) and polar surface area (PSA) using software like Schrödinger’s QikProp. Fluorine reduces LogP (enhancing solubility) but increases PSA, requiring a balance for CNS penetration.

- Simulate interactions with P-glycoprotein (P-gp) efflux pumps to predict BBB permeability. Substituents like methyl groups at the 2- and 8-positions reduce P-gp recognition, as shown in PET tracer analogs .

Experimental Design & Mechanistic Studies

Q. What in vitro assays are suitable for studying the compound’s inhibition of amyloid aggregation?

- Methodological Answer :

- Thioflavin T (ThT) Fluorescence : Monitor aggregation kinetics of tau or Aβ peptides in the presence of the compound (λ = 440 nm, λ = 485 nm).

- Transmission Electron Microscopy (TEM) : Image fibril morphology after 24–72 hours of incubation.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (K) to immobilized tau protein .

Q. How can isotopic labeling (e.g., ) enable mechanistic studies of metabolic pathways?

- Methodological Answer : Radiolabeling with via nucleophilic aromatic substitution (e.g., using K/Kryptofix®) allows tracking of metabolic stability and biodistribution in animal models. Autoradiography and PET imaging (e.g., using [()-MK-6240]) provide spatial resolution of target engagement in the brain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.